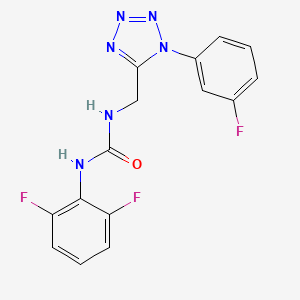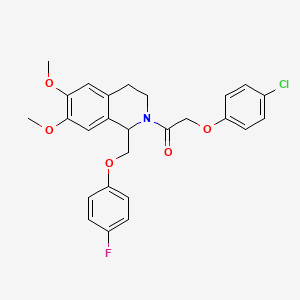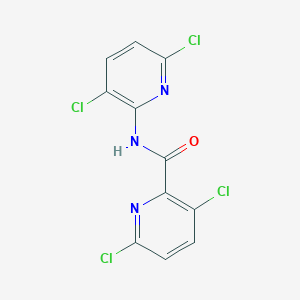
1-(2,6-difluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C15H11F3N6O and its molecular weight is 348.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Materials Science
The crystal structure of compounds similar to the one mentioned, such as flufenoxuron (a benzoylurea pesticide), has been studied for its unique three-dimensional architecture. The study of Jeon et al. (2014) highlights how hydrogen bonds and π–π interactions contribute to the stabilization of the crystal structure, which is essential for understanding the physicochemical properties of such materials (Jeon, Kang, Lee, & Kim, 2014).
Agricultural Chemistry
Research into the synthesis and biological activity of compounds with structural similarities, specifically those containing difluorobenzoyl and phenyl-tetrazolyl groups, has indicated potential applications in agriculture. For example, the preparation of phenyl-fluorinated analogues of thidiazuron has been shown to promote fruit growth in kiwifruit, demonstrating the agricultural utility of such compounds in enhancing crop yield and quality (Abad et al., 2004).
Antimicrobial Applications
Compounds featuring the urea moiety and fluorophenyl groups have been synthesized and tested for their interaction with bacterial cells, indicating potential as novel anti-microbial agents with antibiofilm properties. The work by Limban, Marutescu, & Chifiriuc (2011) illustrates the synthesis of acylthioureas and their significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Insecticide Development
Research into compounds with the difluorobenzoyl and phenylurea groups has also contributed to the development of insecticides. The mechanism of action, including the inhibition of chitin synthesis in insect larvae, has been elucidated for compounds like diflubenzuron. This knowledge is instrumental in designing more effective and targeted insecticidal compounds (Deul, Jong, & Kortenbach, 1978).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-9-3-1-4-10(7-9)24-13(21-22-23-24)8-19-15(25)20-14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDDZSHFDPYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2850101.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(ethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2850104.png)



![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2850112.png)



![N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B2850119.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone](/img/structure/B2850121.png)
![1-[4-[2-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2850123.png)
